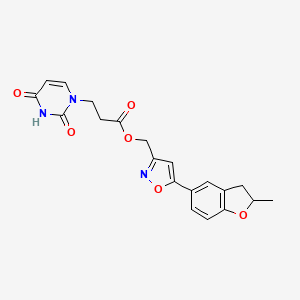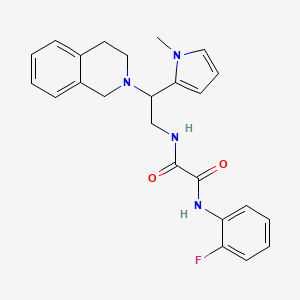![molecular formula C16H19ClN2O4 B2694980 N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(3-氯苯基)草酰胺 CAS No. 899982-33-3](/img/structure/B2694980.png)
N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(3-氯苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide” is a complex organic compound. Based on its name, it likely contains a 1,4-dioxaspiro[4.4]nonane structure, which is a type of spiro compound (a compound with two rings that share a single atom) with two oxygen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also likely contains an oxalamide group and a 3-chlorophenyl group, based on its name.科学研究应用
合成和结构表征
新型合成方法: Mamedov 等人 (2016) 的一项研究开发了一种合成 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺的新型一锅合成方法,展示了一种可潜在地应用于合成相关草酰胺化合物(包括“N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(3-氯苯基)草酰胺”)的方法(Mamedov 等人,2016)。
功能化衍生物合成: Santos 等人 (2000) 报告了 1-(2-环氧丙烷基甲基)-2-氧代-1-环戊烷羧酸甲酯的亲核开环反应,导致功能化 2-氧杂螺[4.4]壬烷衍生物。这突出了一种合成结构相关化合物的潜在途径(Santos 等人,2000)。
机理见解和应用
催化活性增强: Bhunia 等人 (2017) 探索了 N,N'-双草酰胺,展示了它们在增强 Cu 催化的偶联反应中的催化活性方面的有效性。这可以深入了解草酰胺衍生物在催化和合成化学应用中的效用(Bhunia 等人,2017)。
结构和化学分析: Sun 等人 (2010) 研究了通过 X 射线衍射和核磁共振技术对相关化合物的详细结构解析,展示了这些方法在理解草酰胺衍生物在材料科学和药物开发中的化学行为和潜在应用方面的重要性(Sun 等人,2010)。
潜在治疗应用
- 药物开发见解: Kodela 等人 (2012) 研究了新型一氧化氮-硫化氢释放杂交体作为抗炎药,为基于“N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(3-氯苯基)草酰胺”及其衍生物的治疗剂的开发提供了概念框架(Kodela 等人,2012)。
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-4-3-5-12(8-11)19-15(21)14(20)18-9-13-10-22-16(23-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHBLRDSULTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)




![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)
